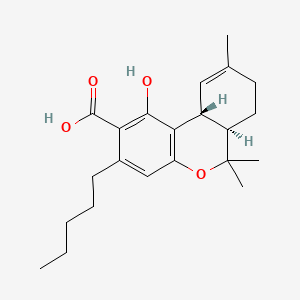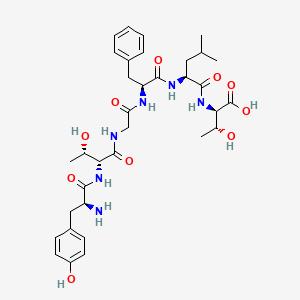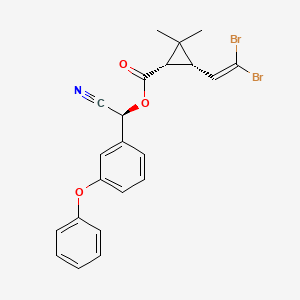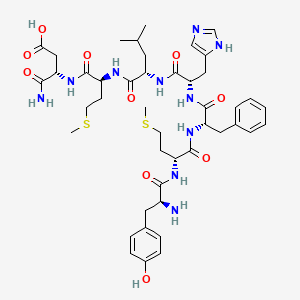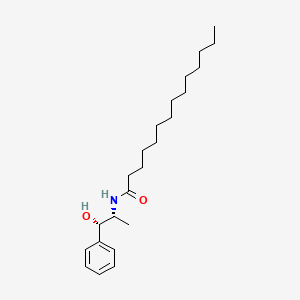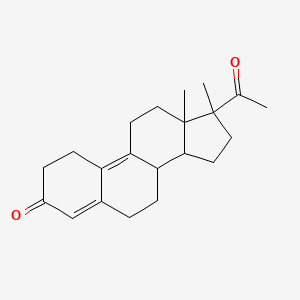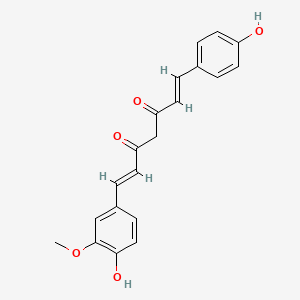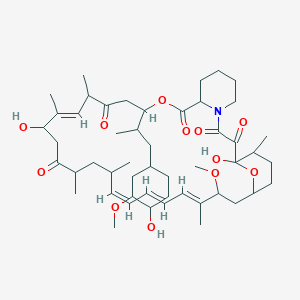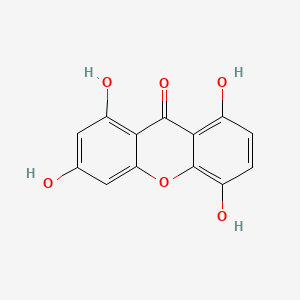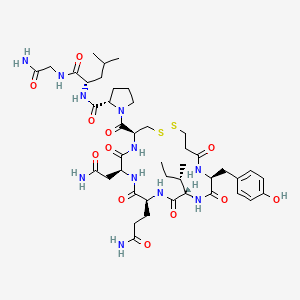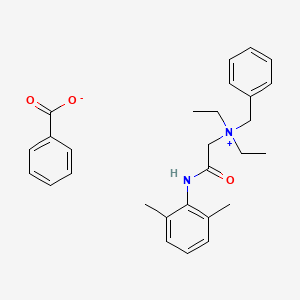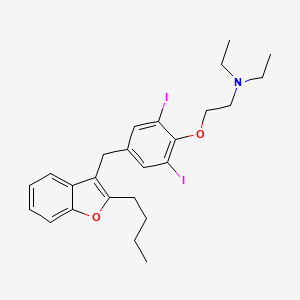
Desoxoamiodrone
Overview
Description
Desoxoamiodrone is a synthetic compound that belongs to the class of antiarrhythmic agents. It is structurally related to amiodarone, a well-known medication used to treat and prevent various types of cardiac dysrhythmias. This compound has been studied for its potential therapeutic effects in managing heart rhythm disorders, and its unique chemical structure offers distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desoxoamiodrone involves multiple steps, starting from the basic building blocks of its chemical structure. The process typically includes the following steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Iodine Atoms: Iodination is carried out using iodine or iodine monochloride under controlled conditions to introduce iodine atoms at specific positions on the benzofuran ring.
Attachment of the Diethylaminoethoxy Group: The diethylaminoethoxy group is introduced through nucleophilic substitution reactions, often using diethylamine and appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Desoxoamiodrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties, which are studied for their potential therapeutic applications.
Scientific Research Applications
Desoxoamiodrone has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the effects of structural modifications on antiarrhythmic activity.
Biology: Research focuses on its interactions with cellular components and its potential effects on cellular signaling pathways.
Medicine: this compound is investigated for its potential use in treating cardiac arrhythmias and other heart-related conditions.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Desoxoamiodrone exerts its effects by modulating the electrical activity of the heart. It primarily works by blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential. This action helps stabilize the heart’s rhythm and prevents abnormal electrical activity. The compound also affects sodium and calcium channels, contributing to its overall antiarrhythmic effects. Molecular targets include various ion channels and receptors involved in cardiac electrophysiology.
Comparison with Similar Compounds
Desoxoamiodrone is compared with other antiarrhythmic agents such as:
Amiodarone: While structurally similar, this compound offers distinct pharmacokinetic properties and potentially fewer side effects.
Dronedarone: Another related compound, dronedarone, has a different safety profile and is used for specific types of arrhythmias.
Sotalol: Sotalol is a beta-blocker with antiarrhythmic properties, but its mechanism of action differs from that of this compound.
Uniqueness: this compound’s unique chemical structure and its ability to modulate multiple ion channels make it a promising candidate for further research and development in the field of antiarrhythmic therapy.
Properties
IUPAC Name |
2-[4-[(2-butyl-1-benzofuran-3-yl)methyl]-2,6-diiodophenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31I2NO2/c1-4-7-11-24-20(19-10-8-9-12-23(19)30-24)15-18-16-21(26)25(22(27)17-18)29-14-13-28(5-2)6-3/h8-10,12,16-17H,4-7,11,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKBMGDPPYDSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151418 | |
| Record name | Desoxoamiodrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116523-57-0 | |
| Record name | 2-[4-[(2-Butyl-3-benzofuranyl)methyl]-2,6-diiodophenoxy]-N,N-diethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116523-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxoamiodrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116523570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desoxoamiodrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


